The Structural Architecture of a Human Defender: An In-depth Technical Guide to the FALL-39/LL-37 Peptide
The Structural Architecture of a Human Defender: An In-depth Technical Guide to the FALL-39/LL-37 Peptide
For Immediate Release
This technical guide provides a comprehensive overview of the structure of the human cathelicidin (B612621) antimicrobial peptide FALL-39 and its mature, active form, LL-37. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the peptide's primary, secondary, and tertiary structures, the experimental methodologies used for their determination, and the signaling pathways it modulates.
Introduction
FALL-39 is a 39-amino acid peptide, initially identified from a human bone marrow cDNA library.[1][2] It is the precursor to the well-characterized 37-amino acid antimicrobial peptide LL-37, which is the only known human cathelicidin.[3][4] LL-37 plays a critical role in the innate immune system, exhibiting broad-spectrum antimicrobial activity and modulating various cellular processes.[3][5][6] Understanding the intricate structure of this peptide is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics.
Primary Structure
The primary structure, or amino acid sequence, is the foundational element of the peptide's architecture. FALL-39 is distinguished by the first four N-terminal amino acids: Phenylalanine, Alanine, Leucine, and Leucine. The mature LL-37 peptide is generated by the cleavage of the first two amino acids from FALL-39.
| Peptide | Amino Acid Sequence | Length (aa) | Molecular Weight (Da) | Theoretical pI |
| FALL-39 | H-Phe-Ala-Leu-Leu-Gly-Asp-Phe-Phe-Arg-Lys-Ser-Lys-Glu-Lys-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser-OH | 39 | 4711.4 | 11.1 |
| LL-37 | H-Leu-Leu-Gly-Asp-Phe-Phe-Arg-Lys-Ser-Lys-Glu-Lys-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser-OH | 37 | 4493.3 | 10.98 |
Table 1: Primary Structure and Physicochemical Properties of FALL-39 and LL-37.[4][7]
Secondary Structure
The secondary structure of LL-37 is predominantly α-helical, a feature critical for its antimicrobial function. This helical conformation is induced by the presence of membrane-mimicking environments, such as detergent micelles or lipid bilayers.[8][9][10] In aqueous solutions, the peptide exists in a more disordered, random coil conformation.[8][10]
Circular Dichroism (CD) spectroscopy is a key technique used to assess the secondary structure content. Studies have shown that in the presence of lipid vesicles or detergents like sodium dodecyl sulfate (B86663) (SDS), LL-37 exhibits a significant α-helical content.[9][10] For instance, early studies on synthetic FALL-39 in the presence of a specific medium induced approximately 30% helix formation.[1][2]
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
A typical experimental protocol for analyzing the secondary structure of LL-37 using CD spectroscopy is as follows:
-
Peptide Preparation: Lyophilized synthetic LL-37 is dissolved in a suitable buffer, such as 10 mM sodium phosphate (B84403) at pH 7.4.[11]
-
Sample Preparation: The peptide solution is prepared at a concentration of approximately 20-50 µM.[11] For studying conformational changes, the peptide is incubated with varying concentrations of membrane mimetics like SDS micelles or liposomes.
-
Spectra Acquisition: CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-260 nm) at a controlled temperature.[10]
-
Data Analysis: The resulting spectra, characterized by distinct minima at approximately 208 and 222 nm for α-helical structures, are analyzed to estimate the percentage of different secondary structural elements.[9]
Tertiary Structure
The three-dimensional structure of LL-37 has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These studies have revealed a dynamic and adaptable structure that can vary depending on the environment.
In the presence of detergent micelles, such as dodecylphosphocholine (B1670865) (DPC) or SDS, NMR studies have shown that LL-37 adopts a curved, amphipathic helix-break-helix motif.[3][8][12] The N-terminal region is typically more flexible, while the central and C-terminal parts form a more stable helical structure that interacts with the hydrophobic core of the micelle.[3][8] X-ray crystallography studies have confirmed this helical nature and have also provided insights into the oligomeric states of LL-37, revealing dimeric and tetrameric arrangements.[3][9][13][14]
| PDB ID | Method | Environment | Key Structural Features |
| 2K6O | NMR Spectroscopy | Sodium dodecyl sulfate (SDS) micelles | Curved amphipathic helix-bend-helix motif (residues 2-31) |
| 5NMN | X-ray Crystallography | Dodecylphosphocholine (DPC) micelles | Monomeric, less bent helical structure |
| 5NNM | X-ray Crystallography | Detergent-free | Dimer of anti-parallel helices |
| 6S6M | X-ray Crystallography | Detergent-free (core fragment 17-29) | Densely packed hexameric fibrous structure |
| 7PDC | X-ray Crystallography | Dodecylphosphocholine (DPC) | Tetrameric channel-like conformation |
Table 2: Representative Tertiary Structures of LL-37 and its Fragments from the Protein Data Bank (PDB).[3][12][14][15][16]
Experimental Protocol: NMR Spectroscopy for Structure Determination
The following outlines a general workflow for determining the three-dimensional structure of LL-37 using NMR spectroscopy:
-
Isotope Labeling: For enhanced spectral resolution, the peptide is often isotopically labeled with ¹⁵N and ¹³C by expressing it in bacteria grown in labeled media.
-
Sample Preparation: The labeled peptide is purified and dissolved in a buffered solution containing detergent micelles (e.g., DPC or SDS) to mimic a membrane environment.[8]
-
NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HNCO, HNCACB, C(CO)NH, H(CCO)NH, and NOESY) are performed to assign the chemical shifts of the backbone and side-chain atoms and to obtain distance restraints (from NOESY).
-
Structure Calculation: The experimental restraints (dihedral angles from chemical shifts and inter-proton distances from NOEs) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the data.
-
Structure Validation: The quality of the final structural ensemble is assessed using various validation tools to check for stereochemical quality and agreement with the experimental data.
Signaling Pathways
LL-37's biological activities extend beyond direct antimicrobial action and involve the modulation of host cell signaling pathways. It interacts with several cell surface receptors to trigger intracellular cascades that influence processes like inflammation, wound healing, and cell proliferation.
Key receptors for LL-37 include:
-
Formyl Peptide Receptor 2 (FPR2/FPRL1): Mediates chemotaxis of immune cells and pro-invasive effects in some cancers.[6][17]
-
Epidermal Growth Factor Receptor (EGFR): Transactivation of EGFR by LL-37 can lead to cell proliferation and migration.[6][18]
-
P2X7 Receptor: Involved in LL-37-induced osteogenesis and suppression of neutrophil apoptosis.[18][19]
-
ErbB2 (HER2): Upregulation of ErbB2 by LL-37 can sensitize breast cancer cells to growth factor signaling.[17]
Activation of these receptors by LL-37 often leads to the stimulation of downstream pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathways.[6][20]
Conclusion
The FALL-39 peptide and its active form, LL-37, possess a remarkable structural plasticity that underpins their diverse biological functions. From its primary amino acid sequence to its dynamic three-dimensional conformations and its ability to engage with multiple cellular signaling pathways, LL-37 represents a fascinating subject of study. A thorough understanding of its structural biology, facilitated by techniques such as CD, NMR, and X-ray crystallography, is crucial for harnessing its therapeutic potential in the development of new antimicrobial and immunomodulatory agents.
References
- 1. FALL-39, a putative human peptide antibiotic, is cysteine-free and expressed in bone marrow and testis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]
- 5. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Human Cathelicidin Antimicrobial Peptide LL-37 and Mimics are Potential Anticancer Drugs [frontiersin.org]
- 7. novoprolabs.com [novoprolabs.com]
- 8. NMR Structure of the Cathelicidin-Derived Human Antimicrobial Peptide LL-37 in Dodecylphosphocholine Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 10. Design, synthesis, and characterization of non-hemolytic antimicrobial peptides related to human cathelicidin LL-37 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02473C [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. rcsb.org [rcsb.org]
- 13. Structural Plasticity of LL-37 Indicates Elaborate Functional Adaptation Mechanisms to Bacterial Target Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
